molecular formula C19H19FN4O2 B11396552 2-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide

2-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11396552
M. Wt: 354.4 g/mol
InChI Key: CXSXYTPGKFAKOZ-UHFFFAOYSA-N
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Description

2-(3,4-DIMETHYLPHENYL)-N-[(4-FLUOROPHENYL)METHYL]-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHYLPHENYL)-N-[(4-FLUOROPHENYL)METHYL]-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.

    Introduction of the Hydroxymethyl Group: This step may involve the use of formaldehyde or other hydroxymethylating agents under controlled conditions.

    Attachment of the Phenyl Groups: The phenyl groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the triazole ring or the phenyl groups, potentially altering the compound’s structure and properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.

Scientific Research Applications

2-(3,4-DIMETHYLPHENYL)-N-[(4-FLUOROPHENYL)METHYL]-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to form strong interactions with biological macromolecules, potentially inhibiting their function or altering their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-DIHYDROXY-3-METHYLPHENYL)-2-(4-FLUOROPHENYL)ETHANONE
  • 9,9-BIS(4-HYDROXYPHENYL)FLUORENE

Uniqueness

2-(3,4-DIMETHYLPHENYL)-N-[(4-FLUOROPHENYL)METHYL]-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and the presence of the triazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H19FN4O2

Molecular Weight

354.4 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)triazole-4-carboxamide

InChI

InChI=1S/C19H19FN4O2/c1-12-3-8-16(9-13(12)2)24-22-17(11-25)18(23-24)19(26)21-10-14-4-6-15(20)7-5-14/h3-9,25H,10-11H2,1-2H3,(H,21,26)

InChI Key

CXSXYTPGKFAKOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2N=C(C(=N2)C(=O)NCC3=CC=C(C=C3)F)CO)C

Origin of Product

United States

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